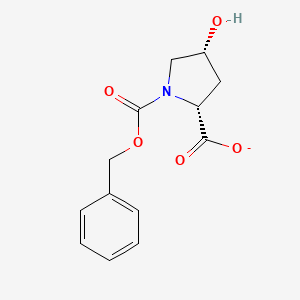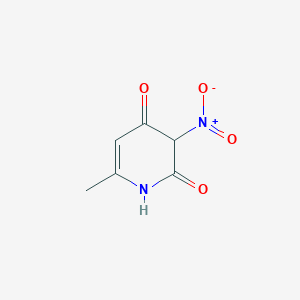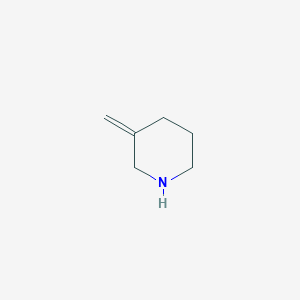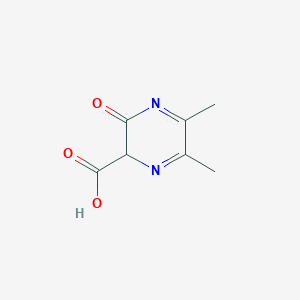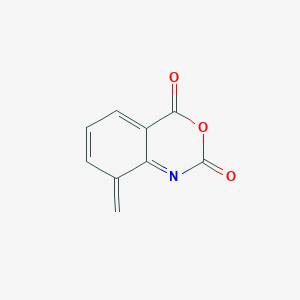
8-Methylidene-3,1-benzoxazine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methylidene-3,1-benzoxazine-2,4-dione is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their diverse biological activities and applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring and a methylidene group at the 8th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylidene-3,1-benzoxazine-2,4-dione can be achieved through several methods. One common approach involves the reaction of 2-ethynylaniline derivatives with catalytic systems based on gold, palladium acetate, molecular iodine, and silver salts . Another method includes the camphorsulfonic acid-catalyzed reaction of 2-acyl isocyanides with 2-alkoxypropene or 2-alkoxyethene . These reactions typically require specific conditions, such as controlled temperatures and the presence of catalysts, to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 8-Methylidene-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo alkaline hydrolysis in the presence of hydroxide ions, leading to the formation of specific products .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
8-Methylidene-3,1-benzoxazine-2,4-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology, it exhibits potential biological activities, making it a candidate for drug development and medicinal chemistry research . Additionally, the compound’s unique structure and reactivity make it valuable in industrial applications, such as the development of advanced materials and polymers .
Mecanismo De Acción
The mechanism of action of 8-Methylidene-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and activity. These interactions can influence various biological processes, making the compound a potential candidate for therapeutic applications .
Comparación Con Compuestos Similares
8-Methylidene-3,1-benzoxazine-2,4-dione can be compared with other similar compounds, such as 2-methyl-4H-3,1-benzoxazin-4-one and 6-iodo-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione . These compounds share structural similarities but differ in their functional groups and reactivity. The presence of the methylidene group in this compound distinguishes it from other benzoxazine derivatives, contributing to its unique chemical and biological properties.
Propiedades
Fórmula molecular |
C9H5NO3 |
|---|---|
Peso molecular |
175.14 g/mol |
Nombre IUPAC |
8-methylidene-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C9H5NO3/c1-5-3-2-4-6-7(5)10-9(12)13-8(6)11/h2-4H,1H2 |
Clave InChI |
YSQHZBHKXXTARF-UHFFFAOYSA-N |
SMILES canónico |
C=C1C=CC=C2C1=NC(=O)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-3,7a-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12361852.png)
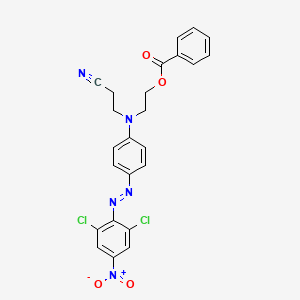

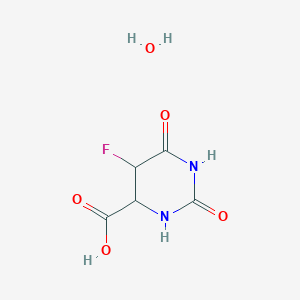
![6-hydroxy-1-methyl-3-oxo-2-[2-oxo-2-(1,3-thiazolidin-3-yl)ethyl]-9,10-dihydro-8H-pyrano[3,2-f]chromene-5-carbaldehyde](/img/structure/B12361880.png)

